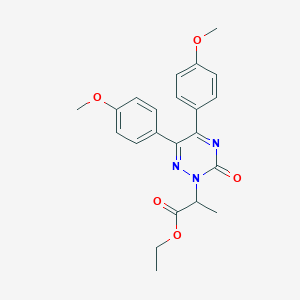

2-(1-Ethoxycarbonyl-1-ethyl)-3-oxo-5,6-di(paramethoxyphenyl)-as-triazine

Description

Properties

CAS No. |

108734-80-1 |

|---|---|

Molecular Formula |

C22H23N3O5 |

Molecular Weight |

409.4 g/mol |

IUPAC Name |

ethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanoate |

InChI |

InChI=1S/C22H23N3O5/c1-5-30-21(26)14(2)25-22(27)23-19(15-6-10-17(28-3)11-7-15)20(24-25)16-8-12-18(29-4)13-9-16/h6-14H,5H2,1-4H3 |

InChI Key |

IDHLTDILBLXCDR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Canonical SMILES |

CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Synonyms |

1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methoxyphenyl)-alpha-methy l-3-oxo-, ethyl ester |

Origin of Product |

United States |

Preparation Methods

Gamma-amino-beta-hydroxybutyric acid can be synthesized through various methods. One common synthetic route involves the reaction of gamma-chloro-beta-hydroxybutyric acid ester with ammonia, followed by hydrolysis . This method is known for its high yield and purity. Industrial production methods often involve microbial biosynthesis, utilizing strains such as Lactic Acid Bacteria, Escherichia coli, and Corynebacterium glutamicum . These methods focus on optimizing fermentation factors and modifying metabolic pathways to enhance production efficiency .

Chemical Reactions Analysis

Gamma-amino-beta-hydroxybutyric acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Gamma-amino-beta-hydroxybutyric acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various chemical compounds.

Biology: It plays a role in studying neurotransmitter functions and metabolic pathways.

Medicine: It is primarily used as an anticonvulsant for treating epilepsy.

Mechanism of Action

Gamma-amino-beta-hydroxybutyric acid exerts its effects by acting as an agonist at gamma-aminobutyric acid receptors. It has two stereoisomers, each showing different selectivity and potency at these receptors. Specifically, the ®-isomer is a moderate-potency agonist of the gamma-aminobutyric acid B receptor, while the (S)-isomer is a partial agonist of the gamma-aminobutyric acid B receptor and an agonist of the gamma-aminobutyric acid A receptor . This compound’s ability to cross the blood-brain barrier enhances its inhibitory effects on the central nervous system .

Comparison with Similar Compounds

Gamma-amino-beta-hydroxybutyric acid is structurally similar to several other compounds, including:

Gamma-aminobutyric acid: A primary inhibitory neurotransmitter in the central nervous system.

Gamma-hydroxybutyric acid: A compound with sedative and euphoric effects, used in the treatment of narcolepsy and alcohol withdrawal.

Phenibut: A derivative of gamma-aminobutyric acid with anxiolytic and nootropic effects.

Baclofen: A gamma-aminobutyric acid derivative used as a muscle relaxant.

Pregabalin: A gamma-aminobutyric acid analogue used to treat neuropathic pain and epilepsy.

Gamma-amino-beta-hydroxybutyric acid is unique due to its dual action on both gamma-aminobutyric acid A and B receptors, making it a versatile compound in both research and therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.